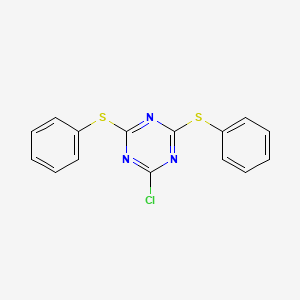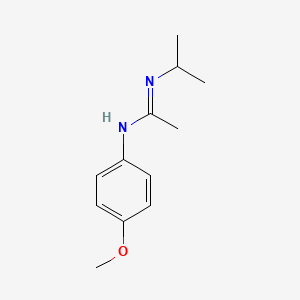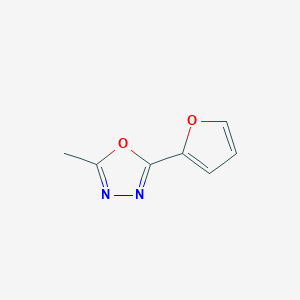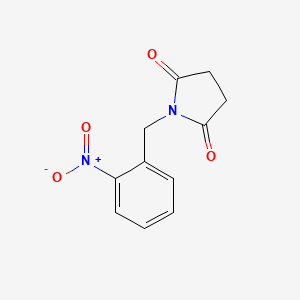
1-(2-Nitrobenzyl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Nitrobenzyl)pyrrolidine-2,5-dione is an organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrrolidine ring substituted with a 2-nitrobenzyl group
Méthodes De Préparation
The synthesis of 1-(2-Nitrobenzyl)pyrrolidine-2,5-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine-2,5-dione and 2-nitrobenzyl bromide.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution of the bromide by the pyrrolidine ring.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high yield.
Analyse Des Réactions Chimiques
1-(2-Nitrobenzyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acids.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2-Nitrobenzyl)pyrrolidine-2,5-dione has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of bioactive molecules with potential therapeutic applications.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Mécanisme D'action
The mechanism of action of 1-(2-Nitrobenzyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. For example, the nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The pyrrolidine ring may also play a role in binding to specific proteins or enzymes, modulating their activity.
Comparaison Avec Des Composés Similaires
1-(2-Nitrobenzyl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
1-Benzylpyrrolidine-2,5-dione: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
1-(2-Aminobenzyl)pyrrolidine-2,5-dione: Contains an amino group instead of a nitro group, leading to different pharmacological properties.
1-(2-Methylbenzyl)pyrrolidine-2,5-dione:
The uniqueness of this compound lies in its nitro group, which imparts distinct chemical reactivity and potential for diverse applications.
Propriétés
Numéro CAS |
39101-27-4 |
|---|---|
Formule moléculaire |
C11H10N2O4 |
Poids moléculaire |
234.21 g/mol |
Nom IUPAC |
1-[(2-nitrophenyl)methyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C11H10N2O4/c14-10-5-6-11(15)12(10)7-8-3-1-2-4-9(8)13(16)17/h1-4H,5-7H2 |
Clé InChI |
DNMVTIPEEMJGEF-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1=O)CC2=CC=CC=C2[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


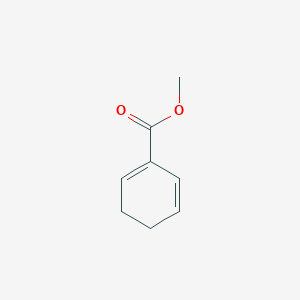
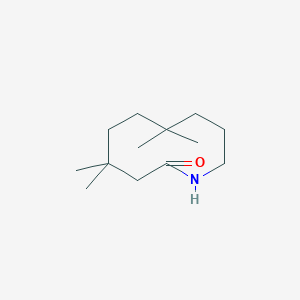
![N-[4-(Morpholin-4-yl)-2-[2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)butyl]-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14658588.png)
![2,11-Dihydro-1H-benzo[a]fluorene](/img/structure/B14658590.png)
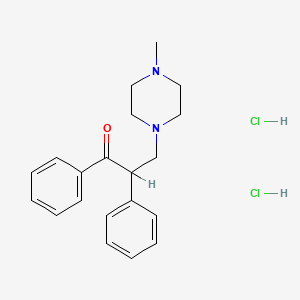
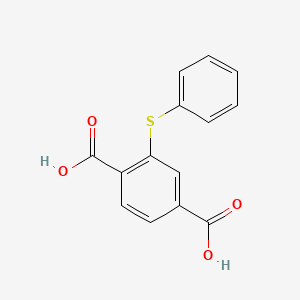
![6-[(4-Chloroanilino)methyl]-5-methylquinazoline-2,4-diamine](/img/structure/B14658609.png)
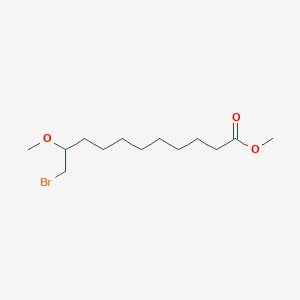

![4-[(E)-(3,5-Dichloropyridin-2-yl)diazenyl]benzene-1,3-diamine](/img/structure/B14658622.png)
